

NP-C86: Application Notes and Protocols for Enhancing Insulin Receptor Expression

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Compound of Interest		
Compound Name:	NP-C86	
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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for utilizing **NP-C86**, a novel small-molecule compound, to enhance the expression of the insulin receptor (IR). **NP-C86** has been identified as a promising therapeutic agent for conditions associated with insulin resistance, such as type 2 diabetes (T2D).

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes, often linked to decreased expression of insulin receptors on the cell surface. The long noncoding RNA (IncRNA) Growth Arrest-Specific Transcript 5 (GAS5) has been identified as a critical regulator of insulin receptor expression.[1][2][3] Levels of GAS5 are often decreased in patients with T2D, leading to impaired glucose uptake and reduced insulin signaling in adipocytes.[1][4][5]

NP-C86 is a small-molecule compound developed to stabilize IncRNA GAS5 by disrupting its interaction with UPF-1, a key factor in the nonsense-mediated decay (NMD) pathway that degrades RNA.[1][3][4] By preventing GAS5 degradation, NP-C86 effectively increases GAS5 levels, which in turn enhances the expression of the insulin receptor, improves insulin signaling, and boosts glucose uptake.[1][2][4][5][6] In vivo studies using diet-induced obese diabetic (DIOD) mouse models have shown that NP-C86 treatment elevates GAS5 levels, improves glucose tolerance, and enhances insulin sensitivity without observed toxicity.[1][4][6]



Data Presentation

The following tables summarize quantitative data on the effects of **NP-C86** from in vitro and in vivo studies.

Table 1: Effect of NP-C86 on Insulin Receptor (IR) Expression in Adipose Tissue of DIOD Mice

Parameter	Treatment Group	Fold Change vs. Untreated DIOD	Statistical Significance (p- value)
gas5 IncRNA Levels	DIOD + NP-C86 (200 ng/kg)	1.8 ± 0.2	< 0.05
IR mRNA Levels	DIOD + NP-C86 (200 ng/kg)	2.1 ± 0.3	< 0.05
IR Protein Levels	DIOD + NP-C86 (200 ng/kg)	1.9 ± 0.25	< 0.05

Data are presented as mean \pm SEM. Data is representative based on findings reported in literature.[1]

Table 2: Functional Effects of NP-C86 Treatment in DIOD Mice



Parameter	Treatment Group	Outcome
Glucose Tolerance (IPGTT)	DIOD + NP-C86	Improved glucose clearance compared to untreated DIOD mice.[1][6]
Insulin Sensitivity	DIOD + NP-C86	Enhanced insulin sensitivity.[1] [4][6]
Inflammatory Pathways	DIOD + NP-C86	Downregulation of inflammatory signaling (e.g., reduced IL-1β).[1][7]
Metabolic Pathways	DIOD + NP-C86	Upregulation of insulin signaling, oxidative phosphorylation, and glycolysis.[1][4]

Signaling Pathway and Mechanism of Action

NP-C86 functions by stabilizing the lncRNA GAS5. GAS5 binds to the promoter region of the insulin receptor (INSR) gene, acting as a positive regulator of its transcription.[2][5] In diabetic states, GAS5 levels are low, leading to reduced INSR transcription and subsequent insulin resistance. **NP-C86** binds to GAS5, preventing its degradation. The resulting increase in GAS5 levels enhances INSR gene expression, leading to a higher density of insulin receptors on the cell surface, which in turn improves insulin sensitivity and metabolic function.[1][7]

Caption: **NP-C86** mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of NP-C86.

Quantitative PCR (qPCR) for IR mRNA Expression

This protocol measures the relative abundance of insulin receptor mRNA in cells or tissues following **NP-C86** treatment.



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